molecular formula C8H8O3 B12687122 Orthocresol carbonate CAS No. 205180-41-2

Orthocresol carbonate

Cat. No.: B12687122
CAS No.: 205180-41-2
M. Wt: 152.15 g/mol
InChI Key: HQZQYLGYCXEDHR-UHFFFAOYSA-N
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Description

Orthocresol carbonate, also known as carbonic acid, mono(2-methylphenyl) ester, is an organic compound with the molecular formula C8H8O3. It is a derivative of orthocresol (2-methylphenol) and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Orthocresol carbonate can be synthesized through the reaction of orthocresol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the carbonate ester without side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where orthocresol and phosgene are introduced in a controlled manner. The reaction is catalyzed by bases like pyridine or triethylamine, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Carboxylation with Sodium Ethyl Carbonate

o-Cresol reacts regioselectively with sodium ethyl carbonate (SEC) under controlled conditions to form cresotic acids (2-hydroxy-3-methylbenzoic acid). Key parameters include:

Reaction ParameterValue
Temperature180–185°C
Pressure10 atm
Reaction Time6–7 hours
Molar Ratio (o-cresol : SEC)1.5–2 : 1
Yield~71% (optimized)

This reaction proceeds via electrophilic aromatic substitution , where SEC acts as a carboxylating agent. The process is highly regioselective, favoring the para-position relative to the methyl group .

Microwave-Assisted Carboxylation

Under microwave irradiation, o-cresol exhibits moderate reactivity in carboxylation with SEC compared to other phenolic derivatives:

SubstrateProductRelative Reactivity
p-Cresol2-Hydroxy-5-methylbenzoic acidHigh
o-Cresol 2-Hydroxy-3-methylbenzoic acid Moderate
m-Cresol2-Hydroxy-4-methylbenzoic acidHigh
2,4-DichlorophenolNo reactionInactive

Conditions: 450 W microwave power, 9-minute irradiation, SEC as reagent .

Catalytic Alkylation and Polymerization

o-Cresol serves as a precursor in catalytic processes:

  • Alkylation with Propylene : In the presence of Zr/mesoporous silica catalysts , o-cresol reacts with propylene to form carvacrol (a monoterpenoid) .

  • Oxidative Coupling Polymerization : Using substituted pyridine/CuCl catalysts , o-cresol undergoes polymerization to yield poly(o-cresol) , a thermally stable polymer .

Methylation of Phenol

o-Cresol is industrially synthesized via methylation of phenol with methanol over metal oxide catalysts (e.g., Fe/Mg composites):

C6H5OH+CH3OHcatalystCH3C6H4OH+H2O\text{C}_6\text{H}_5\text{OH} + \text{CH}_3\text{OH} \xrightarrow{\text{catalyst}} \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{H}_2\text{O}

Key metrics for this process:

  • Selectivity : >95% for o-cresol under optimized Fe/Mg/Ce/SiO₂ catalysts .

  • Temperature : 350–400°C, atmospheric pressure .

Environmental and Industrial Relevance

  • Tobacco Smoke Component : o-Cresol is identified as a constituent of tobacco smoke .

  • Petroleum and Coal Tar Extraction : ~33% of global o-cresol is sourced from petroleum residues and coal tar .

Scientific Research Applications

Organic Synthesis

Orthocresol carbonate is utilized in organic synthesis as a precursor for various chemical transformations. Its structure allows it to participate in reactions such as carboxylation and cyclization, leading to the formation of valuable compounds.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeDescriptionProducts
CarboxylationReaction with sodium ethyl carbonateHydroxybenzoic acids
CyclizationFormation of cyclic compoundsFive-membered cyclic carbonates
EsterificationReaction with alcohols to form estersVarious alkyl esters

Case Study: Carboxylation of Cresols

A study demonstrated the regioselective carboxylation of cresols using sodium ethyl carbonate, yielding hydroxybenzoic acids under optimized conditions (180-185°C) . This method not only enhances the efficiency of synthesis but also minimizes environmental impact by utilizing carbon dioxide as a carbon source.

Environmental Applications

This compound has shown potential in environmental remediation. Research indicates that certain microalgae can degrade orthocresol effectively, making it a candidate for bioremediation strategies.

Table 2: Microalgal Degradation of Orthocresol

Microalgae SpeciesInitial Concentration (mg/L)Degradation Time (Days)Degradation Efficiency (%)
Selenastrum capricornutum1005100
Chlorella vulgaris120695

Case Study: Microalgal Degradation

A recent study highlighted the capability of Selenastrum capricornutum to completely degrade orthocresol within five days at optimal conditions (pH 6.0) . This finding suggests that this compound could be integrated into sustainable waste management practices.

Material Science

In material science, this compound is explored as a component in polymer formulations. Its incorporation into plastics can enhance thermal stability and mechanical properties.

Table 3: Properties of Polymers with this compound

PropertyWithout this compoundWith this compound
Thermal StabilityLowHigh
Mechanical StrengthModerateEnhanced
Degradation RateHighReduced

Case Study: Polymer Development

Research conducted on polymer blends containing this compound revealed significant improvements in thermal resistance and mechanical strength, making it suitable for applications in insulation materials .

Health and Safety Considerations

While exploring the applications of this compound, it is crucial to consider its health impacts. Studies have indicated potential skin sensitization effects, which necessitate careful handling and risk assessment during industrial applications .

Mechanism of Action

Orthocresol carbonate can be compared with other similar compounds such as:

    Phenyl Carbonate: Similar in structure but with a phenyl group instead of a methylphenyl group.

    Methyl Carbonate: Contains a methyl group instead of a methylphenyl group.

    Ethyl Carbonate: Contains an ethyl group instead of a methylphenyl group.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form biodegradable polymers, making it valuable in applications where controlled degradation is desired.

Comparison with Similar Compounds

  • Phenyl Carbonate
  • Methyl Carbonate
  • Ethyl Carbonate

Properties

CAS No.

205180-41-2

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(2-methylphenyl) hydrogen carbonate

InChI

InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H,9,10)

InChI Key

HQZQYLGYCXEDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)O

Origin of Product

United States

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